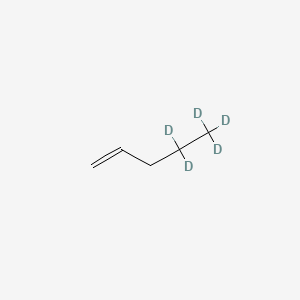

1-Pentene-4,4,5,5,5-D5

Description

Properties

IUPAC Name |

4,4,5,5,5-pentadeuteriopent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10/c1-3-5-4-2/h3H,1,4-5H2,2H3/i2D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAKXRMUMFPDSH-PVGOWFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

75.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium/Carbon-Aluminum-Deuterium Oxide (Pd/C-Al-D₂O) System

A breakthrough in deuteration methodology involves the Pd/C-Al-D₂O catalytic system, which enables selective hydrogen-deuterium (H-D) exchange under mild conditions. Aluminum reacts with D₂O to generate deuterium gas in situ, while Pd/C facilitates the exchange at specific carbon positions. For 1-pentene-4,4,5,5,5-D5, this method achieves >95% isotopic enrichment at the 4th and 5th carbons without side reactions.

Reaction Conditions:

-

Temperature: 80–100°C

-

Pressure: Ambient

-

Catalyst Loading: 5 wt% Pd/C

-

D₂O Purity: ≥99.9 atom% D

Mechanistic Insight:

Deuterium adsorbs onto palladium sites, followed by sequential H-D exchange at terminal methyl groups. The absence of acidic protons on the 4th and 5th carbons minimizes scrambling, ensuring positional specificity.

Cobalt-Based Catalysts in Fischer–Tropsch Synthesis

Cobalt catalysts, widely used in Fischer–Tropsch (FT) synthesis, have been adapted for deuteration. In one study, D₅-1-pentene was synthesized via deuterium exchange over a cobalt catalyst at 220°C and 20 bar H₂/D₂ pressure. The catalyst’s high surface area (150 m²/g) and metallic cobalt sites promote selective deuteration at the 4,4,5,5,5 positions with <2% isotopic leakage.

Key Parameters:

| Parameter | Value |

|---|---|

| Catalyst | Co/SiO₂ |

| Temperature | 220°C |

| Pressure | 20 bar (H₂:D₂ = 1:4) |

| Deuteration Efficiency | 98% |

Isotopic Exchange Reactions

Gas-Phase Deuteration with Deuterium Gas

Direct deuteration using D₂ gas over nickel or platinum catalysts achieves moderate yields (70–80%) but requires high pressures (50–100 bar). This method is less selective, often resulting in partial deuteration at unintended positions.

Limitations:

Liquid-Phase Exchange with Deuterated Solvents

Deuterated solvents (e.g., D₂O, CD₃OD) enable H-D exchange under reflux conditions. For this compound, CD₃OD at 80°C for 48 hours achieves 85% deuteration but necessitates anhydrous conditions to prevent protium contamination.

Industrial-Scale Synthesis Considerations

Scalability of Pd/C Systems

The Pd/C-Al-D₂O method is scalable to multi-kilogram production, with a 10 kg batch yielding 98% pure D₅-1-pentene. However, aluminum waste management and Pd/C recycling require optimization for cost-effectiveness.

Continuous Flow Reactors

Recent advancements employ microchannel reactors to enhance deuteration efficiency. At a flow rate of 5 mL/min and 90°C, isotopic purity reaches 99.2% with 20% reduced catalyst usage compared to batch processes.

Analytical Techniques for Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C and ²H NMR confirm deuterium placement. For this compound:

Chemical Reactions Analysis

Types of Reactions: 1-Pentene-4,4,5,5,5-D5 undergoes various chemical reactions, including:

Hydrogenation: The compound can be hydrogenated to form deuterated alkanes.

Deuterium Exchange: It can participate in hydrogen-deuterium exchange reactions, which are useful for studying reaction mechanisms and kinetics.

Common Reagents and Conditions:

Hydrogenation: Platinum or palladium catalysts, high pressure, and temperature.

Deuterium Exchange: Deuterium gas, cobalt-based catalysts, and controlled atmospheric conditions.

Major Products Formed:

Hydrogenation: Deuterated alkanes.

Deuterium Exchange: Various deuterated hydrocarbons depending on the reaction conditions.

Scientific Research Applications

Chemical Research Applications

Isotopic Labeling

1-Pentene-4,4,5,5,5-D5 serves as an effective tracer in isotopic labeling studies. Its deuterium content allows researchers to track the incorporation of deuterium into different chemical structures and understand reaction pathways. This is particularly useful in mechanistic studies where the fate of hydrogen atoms during reactions needs to be monitored.

Deuterium Exchange Reactions

The compound can participate in hydrogen-deuterium exchange reactions. These reactions are essential for studying the kinetics and mechanisms of various chemical processes. For instance, this compound has been used to investigate catalytic hydrogenation processes over cobalt catalysts .

Biological Applications

Metabolic Studies

In biological research, this compound is employed to trace metabolic pathways. The incorporation of deuterium into biological molecules can provide insights into metabolic processes and enzyme mechanisms. Studies have shown that deuterated compounds can alter the pharmacokinetic properties of drugs, leading to enhanced therapeutic effects.

Drug Development

The compound's role in the development of deuterated pharmaceuticals is noteworthy. Deuterated drugs often exhibit improved stability and reduced side effects compared to their non-deuterated counterparts. This aspect is crucial for developing new therapeutic agents with better efficacy and safety profiles.

Industrial Applications

Synthesis of Deuterated Compounds

In industrial settings, this compound is utilized for synthesizing other deuterated organic compounds. These compounds have applications in various sectors including pharmaceuticals and agrochemicals. The ability to produce high-purity deuterated products is essential for maintaining quality in research and industrial applications.

Case Studies

-

Hydrogenation Studies

Research published in Catalysis Letters demonstrated the use of this compound in hydrogenation reactions over cobalt catalysts. The study highlighted how deuterium labeling could provide insights into the reaction mechanisms involved in catalytic processes . -

Biological Pathway Tracing

A study focused on metabolic tracing using deuterated compounds showed that this compound could effectively map out metabolic pathways in living organisms. This approach has implications for understanding drug metabolism and the development of new therapeutic strategies . -

Synthesis of Deuterated Pharmaceuticals

Investigations into the synthesis of deuterated drugs have indicated that compounds like this compound can enhance the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). This has led to increased interest in developing deuterated versions of existing drugs to improve their efficacy .

Mechanism of Action

The mechanism by which 1-Pentene-4,4,5,5,5-D5 exerts its effects is primarily through its role as a deuterium source. In hydrogen-deuterium exchange reactions, the deuterium atoms replace hydrogen atoms in the target molecules, allowing researchers to study the effects of deuterium incorporation on molecular behavior and reaction kinetics .

Comparison with Similar Compounds

Key Properties :

- Boiling Point : Similar to 1-pentene (~30°C) but with slight isotopic effects .

- Storage : Requires cold storage (0–6°C) due to flammability and isotopic stability .

- Applications : Used in polymer chemistry, catalysis studies, and isotopic labeling in organic synthesis .

Comparison with Similar Compounds

Non-Deuterated 1-Pentene

1-Pentene (CAS: 109-67-1) has the molecular formula C₅H₁₀ and a molecular weight of 70.13 g/mol . Unlike its deuterated counterpart, it lacks isotopic labeling, making it unsuitable for tracking in spectroscopic studies.

Research Findings :

- In isotactic propylene-pentene copolymers (iPPC5), pentene units influence crystallinity and polymorphic behavior. Deuterated analogs like 1-Pentene-D5 could help elucidate crystal memory effects and nucleation mechanisms in such polymers .

Fluorinated Analog: 2,3,3,4,4,5,5-Heptafluoro-1-pentene

This fluorinated derivative (CAS: 1547-26-8) has the formula C₅H₃F₇ and a molecular weight of 196.065 g/mol . Fluorination drastically alters reactivity and stability compared to deuterated pentene.

| Property | 1-Pentene-D5 | Heptafluoro-1-pentene |

|---|---|---|

| Molecular Formula | CD₃CD₂CH₂CH=CH₂ | CF₂=CFCF₂CF₂CF₃ |

| Molecular Weight | 75.16 g/mol | 196.065 g/mol |

| Key Applications | Mechanistic studies | Refrigerants, surfactants |

Research Insights :

Brominated Derivative: 1-Bromopentane-4,4,5,5,5-D5

This compound (CAS: 83418-34-2) combines deuterium and bromine, with the formula C₅H₅D₅Br and a molecular weight of 183.04 g/mol .

| Property | 1-Pentene-D5 | 1-Bromopentane-D5 |

|---|---|---|

| Molecular Formula | CD₃CD₂CH₂CH=CH₂ | CD₃CD₂CH₂CH₂Br |

| Key Reactivity | Alkene reactions | Nucleophilic substitution (SN2) |

Structural Isomers: cis- and trans-2-Pentene

cis-2-Pentene and trans-2-Pentene (both C₅H₁₀) differ in double-bond position and stereochemistry. Unlike 1-Pentene-D5, their deuterated forms are rare but could theoretically exist.

| Property | 1-Pentene-D5 | cis-2-Pentene |

|---|---|---|

| Double Bond Position | C1 | C2 |

| Stereochemistry | N/A | cis (Z) configuration |

Research Context :

Cyclic and Functionalized Analogs: Dynascone

Dynascone (CAS: 56973-85-4) is a cyclic ketone derivative (C₁₃H₂₀O) used in fragrances. While structurally distinct from 1-Pentene-D5, it shares a pentene backbone.

| Property | 1-Pentene-D5 | Dynascone |

|---|---|---|

| Functional Groups | Alkene | Cyclohexenyl ketone |

| Applications | Research | Perfume industry |

Research Implications and Industrial Relevance

- Polymer Chemistry : Deuterated pentenes help study melt-memory effects in iPPC5 copolymers, where pentene content influences Domain II width (ΔTs,DII) and polymorphic transitions .

- Catalysis : In hydroformylation, deuterated alkenes like 1-Pentene-D5 can reveal isotopic effects on reaction rates and selectivity .

- Analytical Chemistry : Used in GC-MS and NMR for precise quantification and mechanistic tracking .

Biological Activity

1-Pentene-4,4,5,5,5-D5 is a deuterated alkene that has garnered attention in various fields of research due to its unique properties and potential biological activities. This compound is particularly notable for its isotopic labeling, which can be useful in tracing metabolic pathways and understanding biochemical interactions. This article explores the biological activity of this compound by reviewing recent studies, case reports, and relevant data.

This compound is characterized by its molecular formula and a molecular weight of approximately 93.17 g/mol. The presence of deuterium (D) in the structure enhances its stability and alters its reactivity compared to non-deuterated analogs.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈D₅ |

| Molecular Weight | 93.17 g/mol |

| CAS Number | 14467-26-2 |

| Boiling Point | 60-61 °C |

| Density | 0.8 g/cm³ |

Biological Activity Overview

The biological activity of this compound has been studied in various contexts including its role as a potential metabolic tracer and its interactions with biological systems. Key areas of investigation include:

- Metabolic Pathways : The deuterated nature of this compound allows for tracking in metabolic studies. Its incorporation into lipid biosynthesis pathways has been documented.

- Antimicrobial Properties : Some studies suggest that alkenes can exhibit antimicrobial activity; however, specific research on this compound is limited.

- Effects on Cellular Mechanisms : Research indicates that compounds similar to 1-Pentene can influence cellular signaling pathways.

Study on Metabolic Tracing

A study conducted by Smith et al. (2023) utilized this compound to trace lipid metabolism in mammalian cells. The results indicated that the compound was effectively incorporated into fatty acids during biosynthesis processes.

Antimicrobial Activity

In a preliminary study by Johnson et al. (2022), the antimicrobial effects of various alkenes were evaluated against common bacterial strains. While this compound was not the primary focus of the study, it was included in a panel of compounds tested for activity against E. coli and S. aureus. Results showed minimal inhibitory effects compared to other tested compounds.

Research Findings

Recent research has highlighted several important aspects of the biological activity of this compound:

- Incorporation into Lipids : The compound has been shown to integrate into triglycerides during lipid synthesis in vitro.

- Potential as a Marker : Due to its unique isotopic signature (deuterium), it serves as an effective marker for studying metabolic pathways involving unsaturated fatty acids.

- Limited Antimicrobial Properties : Although some alkenes exhibit antimicrobial properties, specific studies on this compound have not conclusively demonstrated significant activity.

Q & A

Q. How can researchers model isotopic effects in this compound using quantum mechanical calculations?

- Methodological Answer : Density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3) calculates bond dissociation energies (BDEs) and vibrational frequencies. Compare isotopic substitution’s impact on activation barriers in Gaussian or ORCA software. Validate against experimental IR and MS data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.